molecular formula C12H11N3O B10977150 N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B10977150
M. Wt: 213.23 g/mol
InChI Key: PUNMNLGGZSTCSJ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is a pincer-type compound with intriguing properties. Pincer ligands, characterized by a defined region of positive charge, play essential roles in various applications, including anion recognition and supramolecular assemblies . Now, let’s explore this compound further.

Preparation Methods

Synthetic Routes:: The synthesis of N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves the following steps:

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides insights into the compound’s preparation.

Chemical Reactions Analysis

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents on the pyridine rings can be replaced.

    Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃) are relevant.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide finds applications in:

    Chemistry: As a ligand in coordination chemistry.

    Biology: Studying metal complexes and their biological interactions.

    Medicine: Investigating potential drug candidates.

    Industry: In catalysis and supramolecular assemblies.

Mechanism of Action

The compound’s mechanism involves:

    Molecular Targets: Interaction with metal ions or other molecules.

    Pathways: Influencing biological processes via coordination or hydrogen bonding.

Comparison with Similar Compounds

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its unique structure. Similar compounds include other pincer ligands derived from pyridine-2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dicarboxylic acids .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c1-9-4-6-14-11(7-9)15-12(16)10-3-2-5-13-8-10/h2-8H,1H3,(H,14,15,16)

InChI Key

PUNMNLGGZSTCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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